2-Bromo-7-chloro-6-methoxybenzo[d]thiazole
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Overview
Description
2-Bromo-7-chloro-6-methoxybenzo[d]thiazole is a chemical compound with the molecular formula C8H5BrClNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
The synthesis of 2-Bromo-7-chloro-6-methoxybenzo[d]thiazole typically involves the bromination and chlorination of 6-methoxybenzothiazole. One common method includes the reaction of 2-chloro-6-methoxybenzothiazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
2-Bromo-7-chloro-6-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-Bromo-7-chloro-6-methoxybenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloro-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-7-chloro-6-methoxybenzo[d]thiazole can be compared with other similar compounds, such as:
2-Chloro-6-methoxybenzothiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-2-chloro-6-methoxybenzothiazole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
6-Bromo-2-methylbenzothiazole: Contains a methyl group instead of a methoxy group, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C8H5BrClNOS |
---|---|
Molecular Weight |
278.55 g/mol |
IUPAC Name |
2-bromo-7-chloro-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrClNOS/c1-12-5-3-2-4-7(6(5)10)13-8(9)11-4/h2-3H,1H3 |
InChI Key |
KYUOTBHNUYAKAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Br)Cl |
Origin of Product |
United States |
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